2-(tert-Butylamino)-3',4'-dichloropropiophenone Hydrochloride 2-(tert-Butylamino)-3',4'-dichloropropiophenone Hydrochloride 2-(tert-Butylamino)-3’, 4’-Dichloropropiophonone HCl is Bupropion Related Compound.
Brand Name: Vulcanchem
CAS No.: 1346598-72-8
VCID: VC0195648
InChI: InChI=1S/C13H17Cl2NO.ClH/c1-8(16-13(2,3)4)12(17)9-5-6-10(14)11(15)7-9;/h5-8,16H,1-4H3;1H
SMILES: CC(C(=O)C1=CC(=C(C=C1)Cl)Cl)NC(C)(C)C.Cl
Molecular Formula: C13H18Cl3NO
Molecular Weight: 310.65

2-(tert-Butylamino)-3',4'-dichloropropiophenone Hydrochloride

CAS No.: 1346598-72-8

Cat. No.: VC0195648

Molecular Formula: C13H18Cl3NO

Molecular Weight: 310.65

Purity: > 95%

* For research use only. Not for human or veterinary use.

2-(tert-Butylamino)-3',4'-dichloropropiophenone Hydrochloride - 1346598-72-8

Specification

CAS No. 1346598-72-8
Molecular Formula C13H18Cl3NO
Molecular Weight 310.65
IUPAC Name 2-(tert-butylamino)-1-(3,4-dichlorophenyl)propan-1-one;hydrochloride
Standard InChI InChI=1S/C13H17Cl2NO.ClH/c1-8(16-13(2,3)4)12(17)9-5-6-10(14)11(15)7-9;/h5-8,16H,1-4H3;1H
SMILES CC(C(=O)C1=CC(=C(C=C1)Cl)Cl)NC(C)(C)C.Cl

Introduction

Physical and Chemical Properties

Molecular Properties

PropertyValueSource
Molecular Weight310.6 g/molPubChem
Molecular FormulaC13H18Cl3NOPubChem
Hydrogen Bond Donor Count2PubChem
Hydrogen Bond Acceptor Count2PubChem
Rotatable Bond Count4PubChem
Topological Polar Surface Area29.1 ŲPubChem
Heavy Atom Count18PubChem
Exact Mass309.045397 DaPubChem
Complexity275PubChem

These properties collectively influence the compound's solubility, binding capabilities, and potential interactions with biological systems, making them essential considerations for pharmaceutical applications and analytical methodologies.

Structural Configuration

The structural configuration of 2-(tert-Butylamino)-3',4'-dichloropropiophenone Hydrochloride includes an undefined stereocenter, indicating potential for stereoisomerism . This stereochemical aspect is significant for understanding the compound's three-dimensional structure and potential biological activities. The undefined stereocenter allows for the possibility of different spatial arrangements of atoms, which could lead to different biological responses if the compound were to interact with stereosensitive biological targets.

The presence of the tert-butylamino group creates a specific spatial arrangement that affects the molecule's shape and potential for intermolecular interactions . This bulky group may provide steric hindrance that influences binding characteristics in biological systems or analytical separation techniques.

Physicochemical Characteristics

The physicochemical profile of this compound is defined by several key characteristics that influence its behavior in various systems:

  • The presence of chlorine atoms at the 3' and 4' positions of the phenyl ring contributes to the compound's lipophilicity and potentially affects its membrane permeability .

  • The hydrochloride salt formation enhances water solubility compared to the free base form, making it more suitable for certain pharmaceutical formulations and analytical procedures .

  • With a topological polar surface area of 29.1 Ų, the compound demonstrates moderate polarity, which influences its solubility in various solvents and potential for crossing biological membranes .

  • The rotatable bond count of 4 indicates moderate molecular flexibility, affecting crystal packing, dissolution properties, and potential binding modes with biological targets .

These characteristics collectively determine how the compound behaves in different environments, from laboratory analytical procedures to potential pharmaceutical applications.

Relationship to Bupropion

Structural Comparison

The structural relationship between 2-(tert-Butylamino)-3',4'-dichloropropiophenone Hydrochloride and its parent compound is evident when examining their molecular architectures. The parent compound, 1-(3,4-Dichlorophenyl)-2-((1,1-dimethylethyl)amino)-1-propanone (PubChem CID: 45487890), shares the basic structural framework but exists as a free base rather than a hydrochloride salt .

Characteristic2-(tert-Butylamino)-3',4'-dichloropropiophenone HClParent Compound
Molecular FormulaC13H18Cl3NOC13H17Cl2NO
Molecular Weight310.6 g/mol274.18 g/mol
Salt FormHydrochloride saltFree base
CAS Number1346598-72-81193779-34-8

The addition of the hydrochloride group alters various physicochemical properties, including solubility, crystallinity, and stability, which affects how the compound behaves in various analytical and biological systems .

Chemical Identifiers and Nomenclature

Registry Numbers and Identifiers

Various chemical identifiers are associated with 2-(tert-Butylamino)-3',4'-dichloropropiophenone Hydrochloride, facilitating its identification across different chemical databases and regulatory systems:

Identifier TypeValueSource
PubChem CID71314367PubChem
CAS Registry Number1346598-72-8PubChem
Alternative CAS Number1193779-34-8PubChem
InChIKeyYFAPNLTUNVYSBO-UHFFFAOYSA-NPubChem

Molecular Structure Analysis

Bond Configuration

Stereochemistry

The stereochemical properties of 2-(tert-Butylamino)-3',4'-dichloropropiophenone Hydrochloride are noteworthy due to the presence of an undefined stereocenter . According to the PubChem data, the compound has one undefined atom stereocenter, which introduces potential stereoisomerism . This stereochemical aspect is significant for understanding the compound's three-dimensional structure and potential biological activities if it were to interact with stereosensitive biological targets.

The presence of this stereocenter means that the compound could exist as different stereoisomers, potentially with different physical, chemical, or biological properties. This stereochemical characteristic is an important consideration for analytical methods and potential applications of the compound.

Conformational Analysis

The conformational landscape of 2-(tert-Butylamino)-3',4'-dichloropropiophenone Hydrochloride is influenced by several structural features. With four rotatable bonds, the molecule possesses moderate flexibility that allows for various conformational states . The tert-butyl group, being bulky and sterically demanding, likely restricts certain conformations while favoring others based on minimizing steric interactions.

The potential energy surface of the molecule would be influenced by:

These conformational aspects affect the compound's crystal packing, solubility characteristics, and potential interactions with biological macromolecules if studied in pharmacological contexts.

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